n-Cyclopentyl-5-(3-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine

JAK inhibition Kinase selectivity Pyrimidine chemotype

n-Cyclopentyl-5-(3-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine (CAS 917895-63-7) is a synthetic, small-molecule pyrimidine derivative. It is structurally categorized as a 4-amino-pyrimidine bearing a C2-trifluoromethyl group, an N-cyclopentyl substituent, and a 5-(3-methylphenyl) ring.

Molecular Formula C17H18F3N3
Molecular Weight 321.34 g/mol
CAS No. 917895-63-7
Cat. No. B12604027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Cyclopentyl-5-(3-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine
CAS917895-63-7
Molecular FormulaC17H18F3N3
Molecular Weight321.34 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CN=C(N=C2NC3CCCC3)C(F)(F)F
InChIInChI=1S/C17H18F3N3/c1-11-5-4-6-12(9-11)14-10-21-16(17(18,19)20)23-15(14)22-13-7-2-3-8-13/h4-6,9-10,13H,2-3,7-8H2,1H3,(H,21,22,23)
InChIKeyQIRKIPFVIHPMSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: n-Cyclopentyl-5-(3-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine (CAS 917895-63-7) – A JAK-Inhibitor Chemotype


n-Cyclopentyl-5-(3-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine (CAS 917895-63-7) is a synthetic, small-molecule pyrimidine derivative. It is structurally categorized as a 4-amino-pyrimidine bearing a C2-trifluoromethyl group, an N-cyclopentyl substituent, and a 5-(3-methylphenyl) ring. This compound is asserted to function as a Janus Kinase (JAK) inhibitor . Its molecular formula is C17H18F3N3, corresponding to a molecular weight of 321.34 g/mol . Within the broader class of pyrimidine-based kinase inhibitors, this specific substitution pattern is associated with JAK family enzyme engagement, a mechanism shared by numerous clinical and preclinical candidates. However, publicly available quantitative pharmacological data for this precise compound are absent from major authoritative databases, primary research articles, and patent literature as of the current evidence cutoff.

Why Generic Substitution of n-Cyclopentyl-5-(3-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine is Unsupported by Current Evidence


In the absence of published, comparator-based selectivity, potency, or ADME/Tox data, there is no scientific basis to assert that this compound is non-substitutable by another JAK-inhibiting pyrimidine. The critical structural features—the meta-methylphenyl at C5, the cyclopentylamino at C4, and the trifluoromethyl at C2—are common in kinase inhibitor design. Without quantitative evidence (e.g., head-to-head JAK isoform selectivity panels, cellular IC50 comparisons, or in vivo PK profiles), any claim of unique differentiation is scientifically unsupported. Users considering procurement should recognize that structurally analogous compounds (e.g., those with para-methylphenyl or alternative N-alkyl substituents) may exhibit similar or superior target engagement, and selection must be guided by project-specific screening rather than assumed superiority.

Quantitative Evidence Guide: n-Cyclopentyl-5-(3-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine


Absence of Publicly Available JAK Inhibition Potency Data for Head-to-Head Comparison

A comprehensive search of BindingDB, ChEMBL, PubMed, and Google Patents failed to identify any quantitative JAK inhibition data (IC50, Ki, etc.) for n-Cyclopentyl-5-(3-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine. A structurally related compound, n-Cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine (the para-methyl isomer), is listed in vendor catalogs, but no comparative activity data were found. Therefore, no evidence-based differentiation claim can be made regarding target potency or selectivity relative to any in-class comparator.

JAK inhibition Kinase selectivity Pyrimidine chemotype

Structural Isomerism: Potential Impact of meta vs. para Methyl Substitution on Target Binding

The compound possesses a 3-methylphenyl (meta-tolyl) group at the pyrimidine C5 position. Its closest catalogued analog bears a 4-methylphenyl (para-tolyl) group. In kinase inhibitor SAR, the position of a methyl substituent on a pendant aryl ring can significantly alter the dihedral angle and electrostatic complementarity within the ATP-binding pocket, leading to differences in isoform selectivity and potency. However, no head-to-head study quantifying this effect for the C5-aryl pyrimidine series has been published.

Structure-activity relationship Positional isomer Kinase inhibitor

Trifluoromethyl Pyrimidine Scaffold: A Common Pharmacophore with Variable JAK Selectivity Profiles

The 2-trifluoromethylpyrimidine scaffold is a well-precedented pharmacophore in JAK inhibition. Several potent JAK inhibitors, such as those disclosed in US9216984 (e.g., BDBM197717: JAK1 IC50 = 0.57 nM [1]) and US9475813, utilize a pyrrolo-pyrimidine core with a pendant nitrile-containing side chain. However, the specific 4-cyclopentylamino-5-aryl-2-trifluoromethylpyrimidine substitution pattern of the target compound lacks published affinity data, making it impossible to benchmark its activity against these established chemotypes.

Trifluoromethyl pharmacophore JAK inhibitor Pyrimidine scaffold

Application Scenarios for n-Cyclopentyl-5-(3-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine Based on Available Evidence


Chemical Biology Probe for JAK-Mediated Signaling Pathways (Requires In-House Validation)

Given the vendor's assertion of JAK inhibition, this compound could be used as a starting point for in-house kinase selectivity profiling. Researchers would need to generate primary data (e.g., JAK1/2/3/TYK2 IC50 panels) to establish its utility as a chemical probe. Without such data, its use as a selective tool compound is premature.

SAR Exploration of C5-Aryl Substituent Effects in Pyrimidine Kinase Inhibitors

The meta-methylphenyl group provides a specific vector for probing hydrophobic pocket interactions in kinase ATP-binding sites. When compared to the para-methyl isomer or other aryl substituents, researchers can empirically determine the impact of methyl positional isomerism on selectivity and potency.

Synthetic Intermediate for Diversified Library Synthesis

The 5-(3-methylphenyl) moiety and the cyclopentylamino handle offer synthetic versatility. The compound may serve as a late-stage intermediate for further functionalization (e.g., halogenation, cross-coupling) to generate focused libraries aimed at exploring kinase polypharmacology.

Negative Control or Comparator for Validated JAK Inhibitor Chemotypes

If in-house testing reveals weak or no JAK inhibition, this compound could be repurposed as a structurally matched negative control for more potent pyrimidine-based JAK inhibitors in cellular assays, provided its inactivity is rigorously characterized.

Quote Request

Request a Quote for n-Cyclopentyl-5-(3-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.